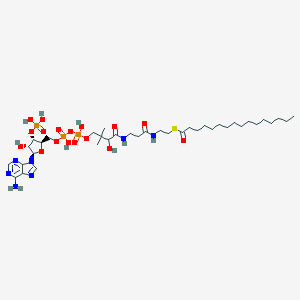

palmitoil-CoA

Descripción general

Descripción

Palmitoil coenzima A es un tioéster de acil-coenzima A que desempeña un papel crucial en el metabolismo lipídico. Es una forma “activada” del ácido palmítico, que puede transportarse a la matriz mitocondrial mediante el sistema de lanzadera de carnitina. Una vez dentro de la mitocondria, participa en la beta-oxidación. Además, el palmitoil coenzima A se utiliza como sustrato en la biosíntesis de esfingosina, un componente de los esfingolípidos y los fosfolípidos .

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanisms

Palmitoyl-CoA serves as a substrate for the post-translational modification known as palmitoylation, where fatty acyl groups are covalently attached to cysteine residues in proteins. This modification is essential for regulating protein localization, stability, and function within the cell . The process is catalyzed by a family of enzymes known as ZDHHCs (zinc finger DHHC-type containing proteins), which exhibit varying substrate specificities and efficiencies .

Key Functions:

- Membrane Dynamics: Palmitoylation affects the membrane localization of proteins, influencing cellular signaling pathways and interactions .

- Energy Metabolism: Palmitoyl-CoA is pivotal in fatty acid oxidation, contributing to ATP production in mitochondria. It requires carnitine for transport into the mitochondrial matrix for β-oxidation .

- Signaling Pathways: It modulates various signaling pathways, including those involved in insulin secretion and calcium signaling in pancreatic β-cells .

Research Applications

Palmitoyl-CoA has been extensively studied for its implications in metabolic disorders, cancer, and neurodegenerative diseases. Here are some notable applications:

Metabolic Studies

Palmitoyl-CoA is utilized to investigate fatty acid metabolism and its regulatory mechanisms. For instance, studies have shown that palmitate can enhance insulin secretion through mechanisms independent of ATP-sensitive potassium channels . Additionally, palmitoyl-CoA's role in mitochondrial respiration has been highlighted, where it inhibits ADP transport, thus affecting overall mitochondrial bioenergetics .

Cancer Research

Research indicates that dysregulation of palmitoylation processes can contribute to cancer progression. Palmitate influences the palmitoylation of key oncogenic proteins, suggesting potential therapeutic targets for cancer treatment .

Neurodegenerative Diseases

Palmitoylation has been linked to neurodegenerative conditions such as Alzheimer’s disease. Altered palmitoylation patterns can affect synaptic function and neuronal survival, making it a focus for understanding disease mechanisms and developing therapeutic strategies .

Case Study: Insulin Secretion

A study demonstrated that palmitate enhances L-type Ca²⁺ currents and increases the size of the readily releasable pool of insulin granules in β-cells. This effect was mediated through palmitate's action on exocytosis rather than direct modulation by palmitoyl-CoA itself .

Case Study: Palmitate and Mitochondrial Function

In another study examining the effects of palmitoyl-CoA on mitochondrial respiration, it was found that this compound significantly depressed ADP-stimulated respiration rates by inhibiting ADP transport across the mitochondrial membrane . This highlights its critical role in regulating energy metabolism.

Data Table: Summary of Applications

| Application Area | Key Findings | Implications |

|---|---|---|

| Metabolism | Enhances insulin secretion; affects mitochondrial function | Potential target for diabetes treatment |

| Cancer | Alters protein palmitoylation affecting oncogenes | Targets for cancer therapy |

| Neurodegeneration | Modifies synaptic function; linked to Alzheimer's | Insights into disease mechanisms |

Mecanismo De Acción

El palmitoil coenzima A ejerce sus efectos principalmente a través de su papel en el metabolismo lipídico. Está involucrado en la vía de beta-oxidación, donde se descompone para producir acetil coenzima A, que luego entra en el ciclo del ácido cítrico para generar energía. Además, el palmitoil coenzima A es un sustrato para la palmitoilación de proteínas, una modificación lipídica reversible que regula la función de muchas proteínas celulares .

Compuestos Similares:

Estearoil coenzima A: Otro tioéster de acil-coenzima A de cadena larga, derivado del ácido esteárico.

Miristoil coenzima A: Derivado del ácido mirístico, involucrado en vías metabólicas similares.

Palmitoleoil coenzima A: Derivado del ácido palmitoleico, involucrado en el metabolismo lipídico.

Singularidad: El palmitoil coenzima A es único debido a su papel generalizado tanto en la producción de energía a través de la beta-oxidación como en su participación en la palmitoilación de proteínas, que regula varios procesos celulares. Su doble funcionalidad lo convierte en una molécula crítica en el metabolismo lipídico y la señalización celular .

Análisis Bioquímico

Biochemical Properties

Palmitoyl-CoA is involved in several biochemical reactions. It is a substrate in the biosynthesis of sphingosine , a type of sphingolipid that plays a key role in signal transmission and cell recognition. Palmitoyl-CoA also participates in beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . The attachment of palmitoyl groups to proteins alters their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .

Cellular Effects

Palmitoyl-CoA has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression . For example, protein palmitoylation, which involves the attachment of palmitoyl groups from palmitoyl-CoA to proteins, is crucial for the proper function of many surface receptors and signaling proteins .

Molecular Mechanism

The mechanism of action of palmitoyl-CoA at the molecular level involves its binding interactions with biomolecules and its role in enzyme activation and changes in gene expression . For instance, palmitoyl-CoA is used as a substrate by palmitoyl acyltransferases, enzymes that catalyze the addition of palmitate to proteins . This modification can alter the function of the target protein, influencing cellular processes such as signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoyl-CoA can change over time. For instance, the level of protein palmitoylation, a process involving palmitoyl-CoA, can fluctuate in response to various stimuli . This dynamic regulation allows for rapid adjustments in cellular functions.

Dosage Effects in Animal Models

The effects of palmitoyl-CoA can vary with different dosages in animal models. For instance, dysregulation of metabolic pathways involving palmitoyl-CoA has been linked to central nervous system disorders in experimental models .

Metabolic Pathways

Palmitoyl-CoA is involved in several metabolic pathways. It is a key metabolite in fatty acid metabolism, participating in both the synthesis and degradation of fatty acids . It also plays a role in the biosynthesis of sphingolipids .

Transport and Distribution

Palmitoyl-CoA can be transported into the mitochondrial matrix by the carnitine shuttle system, which transports fatty acyl-CoA molecules into the mitochondria . Once inside the mitochondria, palmitoyl-CoA can participate in beta-oxidation .

Subcellular Localization

The subcellular localization of palmitoyl-CoA is primarily within the mitochondria, where it participates in beta-oxidation . It can also be found in the cytosol, where it is involved in processes such as protein palmitoylation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El palmitoil coenzima A se sintetiza a partir del ácido palmítico mediante una reacción catalizada por la palmitoil-coenzima A sintetasa. La reacción avanza a través de un mecanismo de dos pasos, donde el palmitoil-AMP es un intermedio. La reacción general es la siguiente: [ \text{Palmitato} + \text{CoA-SH} + \text{ATP} \rightarrow \text{Palmitoil-CoA} + \text{AMP} + \text{Pirofosfato} ] Esta reacción se lleva a cabo hasta su finalización por la hidrólisis exergónica del pirofosfato .

Métodos de producción industrial: La producción industrial de palmitoil coenzima A normalmente implica la síntesis enzimática utilizando la palmitoil-coenzima A sintetasa. El proceso está optimizado para la producción a gran escala mediante el control de las condiciones de reacción, como la temperatura, el pH y las concentraciones de sustrato, para maximizar el rendimiento y la eficiencia .

Tipos de Reacciones:

Oxidación: El palmitoil coenzima A se somete a la beta-oxidación en las mitocondrias, dando como resultado la producción de acetil coenzima A, que entra en el ciclo del ácido cítrico.

Hidrólisis: Catalizada por la palmitoil-coenzima A hidrolasa, esta reacción produce ácido palmítico libre y coenzima A.

Reactivos y Condiciones Comunes:

Oxidación: Requiere la presencia de oxígeno y enzimas como la acil-coenzima A deshidrogenasa.

Hidrólisis: Requiere agua y la enzima palmitoil-coenzima A hidrolasa.

Principales Productos:

Beta-oxidación: Produce acetil coenzima A y cofactores reducidos (NADH y FADH2).

Hidrólisis: Produce ácido palmítico libre y coenzima A.

Comparación Con Compuestos Similares

Stearoyl coenzyme A: Another long-chain acyl-coenzyme A thioester, derived from stearic acid.

Myristoyl coenzyme A: Derived from myristic acid, involved in similar metabolic pathways.

Palmitoleoyl coenzyme A: Derived from palmitoleic acid, involved in lipid metabolism.

Uniqueness: Palmitoyl coenzyme A is unique due to its widespread role in both energy production through beta-oxidation and its involvement in protein palmitoylation, which regulates various cellular processes. Its dual functionality makes it a critical molecule in lipid metabolism and cellular signaling .

Actividad Biológica

Palmitoyl-CoA, a fatty acyl-CoA derivative, plays a crucial role in various biological processes, including lipid metabolism, signal transduction, and cellular signaling pathways. This article delves into the biological activity of palmitoyl-CoA, highlighting its mechanisms of action, regulatory roles in metabolic pathways, and implications in health and disease.

Overview of Palmitoyl-CoA

Palmitoyl-CoA is formed from palmitic acid (a saturated fatty acid) and coenzyme A through the action of acyl-CoA synthetases. It serves as a substrate for several enzymatic reactions involved in fatty acid metabolism, including β-oxidation and lipogenesis. Additionally, palmitoyl-CoA is integral to the synthesis of complex lipids and plays a role in post-translational modifications of proteins.

1. Regulation of Enzymatic Activity

Palmitoyl-CoA is known to regulate key enzymes involved in lipid metabolism:

- Acetyl-CoA Carboxylase (ACC) : Palmitoyl-CoA acts as an inhibitor of ACC, a crucial enzyme in fatty acid synthesis. This inhibition is competitive with citrate and reversible, suggesting that palmitoyl-CoA plays a significant role in controlling fatty acid synthesis based on cellular energy status .

- AMP-Activated Protein Kinase (AMPK) : In skeletal muscle, palmitoyl-CoA enhances the inhibition of ACC when AMPK is activated. This mechanism contributes to the regulation of malonyl-CoA levels, which are critical for fatty acid oxidation .

2. Signaling Pathways

Palmitoyl-CoA functions as a signaling molecule:

- Bivalent Ligand Activity : Recent studies indicate that palmitoyl-CoA can act as a bivalent ligand for certain membrane proteins, influencing their activity and localization. This property is particularly relevant for DHHC enzymes involved in protein palmitoylation, which modifies protein function and interactions .

1. Metabolic Disorders

Alterations in palmitoyl-CoA levels have been implicated in various metabolic disorders:

- Obesity and Insulin Resistance : Elevated levels of palmitoyl-CoA can lead to increased lipogenesis and contribute to insulin resistance. Studies have shown that excessive accumulation of saturated fatty acids like palmitate can impair insulin signaling pathways .

- Cardiovascular Diseases : Dysregulation of fatty acid metabolism involving palmitoyl-CoA may contribute to the development of cardiovascular diseases by promoting inflammation and endothelial dysfunction.

2. Cancer Research

Palmitoyl-CoA's role in cancer biology is gaining attention:

- Tumor Metabolism : Cancer cells often exhibit altered lipid metabolism, with increased reliance on fatty acids for energy production. Palmitoyl-CoA may support this metabolic shift by providing substrates for anabolic processes necessary for rapid cell proliferation .

Study 1: Role in Muscle Metabolism

In a study examining skeletal muscle metabolism, researchers found that AMPK activation led to increased levels of palmitoyl-CoA, which subsequently inhibited ACC activity. This regulation was crucial for maintaining energy homeostasis during periods of metabolic stress .

Study 2: Impact on Insulin Sensitivity

Another study explored the effects of palmitoyl-CoA on insulin sensitivity in adipocytes. Elevated concentrations were associated with impaired insulin signaling pathways, highlighting its potential role in the pathogenesis of type 2 diabetes .

Data Table: Biological Activities of Palmitoyl-CoA

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBKLUUYKPBKDU-BBECNAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027137 | |

| Record name | Palmitoyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1005.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmityl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1763-10-6 | |

| Record name | Palmitoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-palmitoylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palmityl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Palmitoyl-CoA is a key regulator of carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. [] Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT I. [] High levels of palmitoyl-CoA can compete with malonyl-CoA for binding to CPT I, thus promoting fatty acid oxidation. [] Additionally, palmitoyl-CoA can activate AMPK, which phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis. [, ] This further reduces malonyl-CoA levels, ultimately favoring fatty acid oxidation. [, ]

ANone: Palmitoyl-CoA can inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. [] This inhibition appears to occur through both covalent and non-covalent interactions, and is influenced by the cellular energy status. [] By inhibiting PFK-1, palmitoyl-CoA can shift energy metabolism away from glucose utilization and towards fatty acid oxidation. []

ANone: Palmitoyl-CoA can inhibit GAPDH enzyme activity through covalent thioesterification at Cys-244. [] This modification has been shown to facilitate the translocation of GAPDH to lipid membranes. [] This mechanism may contribute to the insulin resistance and reduced glucose utilization observed in lipotoxic states. []

ANone: Palmitoyl-CoA can inhibit platelet function by acting as an antagonist at P2Y1 and P2Y12 receptors. [] It inhibits ADP-induced platelet shape change, Ca2+ mobilization, and P-selectin expression. [] This suggests that acyl-CoAs like palmitoyl-CoA may act as endogenous modulators of platelet function. []

ANone: Yes, palmitoyl-CoA can potentiate diacylglycerol-activated protein kinase C by significantly reducing the amount of phosphatidylserine required for enzyme activation. [] This effect was observed with both purified rat brain PKC and human platelet PKC. [] Interestingly, the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate also showed a similar effect on PKC's phosphatidylserine requirement. []

ANone: The molecular formula of palmitoyl-CoA is C23H40N7O17P3S. Its molecular weight is 767.59 g/mol.

ANone: While specific spectroscopic data is not mentioned in the provided research, palmitoyl-CoA can be analyzed using techniques like mass spectrometry and UV-visible spectroscopy. [, ] Mass spectrometry helps in determining the mass-to-charge ratio of ions and is particularly useful for studying palmitoyl-CoA binding and modifications. [, ] UV-visible spectroscopy can be utilized to monitor enzyme kinetics involving palmitoyl-CoA due to its absorbance in the UV region. []

ANone: Palmitoyl-CoA hydrolase activity is present in various cellular compartments, including the cytosol, microsomes, and mitochondria. [, , ] This enzymatic activity can degrade palmitoyl-CoA, influencing its stability within the cell. [, , ] Specific conditions like temperature, pH, and the presence of stabilizing agents like glycerol can impact palmitoyl-CoA stability during experimental procedures. []

ANone: Palmitoyl-CoA is a key substrate for several enzymatic reactions involved in lipid metabolism. [, , , , ] It acts as the acyl donor in the synthesis of phosphatidic acid, a precursor to various phospholipids and diacylglycerols. [, , ] Palmitoyl-CoA is also a substrate for carnitine palmitoyltransferase I (CPT I), facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. [] This highlights its central role in both lipid anabolism and catabolism.

ANone: Palmitoyl-CoA is a substrate for hepatic microsomal long-chain fatty acid CoA ligases (LCLs), which catalyze the acyl-CoA conjugation of xenobiotic carboxylic acids. [] This conjugation process is an important detoxification mechanism for removing foreign compounds from the body. []

ANone: While the provided research doesn't delve into detailed computational studies on palmitoyl-CoA, techniques like molecular docking and molecular dynamics simulations can be employed to study its interactions with enzymes like CPT I, PKC, and GAPDH. These studies can provide insights into the binding affinities, binding modes, and the structural basis for the observed effects of palmitoyl-CoA on these enzymes.

ANone: The length of the acyl chain in acyl-CoAs significantly influences their inhibitory effect on platelet function. [] Compounds with saturated acyl groups containing 16-18 carbons, like palmitoyl-CoA (16:0), were found to be the most potent inhibitors of ADP-induced platelet aggregation. []

ANone: The inclusion of glycerol or palmitoyl-CoA itself in the buffer solution can stabilize palmitoyl-CoA hydrolase activity during preparation and storage. [] This suggests that maintaining an adequate concentration of palmitoyl-CoA or using glycerol as a stabilizing agent can help preserve its stability during in vitro studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.